2-(3,5,7-Triaza-1-azoniatricyclo[3.3.1.13,7]decan-1-yl)ethanol;bromide

Catalog No.
S547992
CAS No.
1086639-59-9
M.F
C8H17BrN4O
M. Wt
265.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3,5,7-Triaza-1-azoniatricyclo[3.3.1.13,7]decan-...

CAS Number

1086639-59-9

Product Name

2-(3,5,7-Triaza-1-azoniatricyclo[3.3.1.13,7]decan-1-yl)ethanol;bromide

IUPAC Name

2-(3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decan-1-yl)ethanol;bromide

Molecular Formula

C8H17BrN4O

Molecular Weight

265.15 g/mol

InChI

InChI=1S/C8H17N4O.BrH/c13-2-1-12-6-9-3-10(7-12)5-11(4-9)8-12;/h13H,1-8H2;1H/q+1;/p-1

InChI Key

HBPXFHNNLMCUPA-UHFFFAOYSA-M

SMILES

C1N2CN3CN1C[N+](C2)(C3)CCO.[Br-]

Solubility

Soluble in DMSO, not in water

Synonyms

Y11; Y-11; Y 11

Canonical SMILES

C1N2CN3CN1C[N+](C2)(C3)CCO.[Br-]

Description

The exact mass of the compound 2-(3,5,7-Triaza-1-azoniatricyclo[3.3.1.13,7]decan-1-yl)ethanol;bromide is 264.05857 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Inhibition of Focal Adhesion Kinase (FAK)

FAK is a non-receptor tyrosine kinase implicated in various cellular processes, including cell migration, proliferation, and survival. Studies have shown that FAK overexpression and hyperactivity are associated with tumor progression, invasion, and metastasis in several cancer types [PubChem source]. Y-11 acts as a potent inhibitor of FAK, specifically targeting the Y397 site within the FAK N-terminal domain. This binding disrupts FAK autophosphorylation, a critical step for its downstream signaling pathways involved in cancer cell growth and motility [BOC Sciences - Y-11 description: ].

2-(3,5,7-Triaza-1-azoniatricyclo[3.3.1.13,7]decan-1-yl)ethanol; bromide is a complex organic compound characterized by a tricyclic structure that incorporates nitrogen atoms within its rings. The compound features a quaternary ammonium group, which contributes to its unique properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of the bromide ion suggests that it may exhibit ionic characteristics, influencing its solubility and reactivity in different environments.

The chemical reactivity of 2-(3,5,7-Triaza-1-azoniatricyclo[3.3.1.13,7]decan-1-yl)ethanol; bromide can be attributed to its functional groups. The quaternary ammonium structure can participate in nucleophilic substitution reactions, particularly with nucleophiles capable of displacing the bromide ion. Additionally, the hydroxyl group present in the ethanol moiety may engage in hydrogen bonding and can undergo reactions typical of alcohols, such as dehydration or oxidation under specific conditions.

The synthesis of 2-(3,5,7-Triaza-1-azoniatricyclo[3.3.1.13,7]decan-1-yl)ethanol; bromide typically involves multi-step organic reactions that may include:

  • Formation of the tricyclic core: This can be achieved through cyclization reactions starting from suitable precursors.
  • Introduction of nitrogen atoms: This step may involve the use of amines or azides to incorporate nitrogen into the ring structure.
  • Alkylation or functionalization: The ethanol group can be introduced via alkylation reactions using appropriate reagents.
  • Bromination: Finally, bromide can be added to form the quaternary ammonium salt.

These steps require careful control of reaction conditions to ensure high yields and purity.

2-(3,5,7-Triaza-1-azoniatricyclo[3.3.1.13,7]decan-1-yl)ethanol; bromide has potential applications in various fields:

  • Medicinal Chemistry: Its unique structure may lead to the development of new pharmaceuticals targeting specific diseases.
  • Agricultural Chemistry: The compound could serve as a pesticide or herbicide due to its biological activity.
  • Material Science: It may be utilized in creating novel materials with specific ionic or conductive properties.

Interaction studies involving 2-(3,5,7-Triaza-1-azoniatricyclo[3.3.1.13,7]decan-1-yl)ethanol; bromide focus on its ability to interact with biological macromolecules such as proteins and nucleic acids. Preliminary studies suggest that the compound may bind to certain enzymes or receptors due to its nitrogen-rich structure, potentially influencing their activity or stability.

Several compounds share structural similarities with 2-(3,5,7-Triaza-1-azoniatricyclo[3.3.1.13,7]decan-1-yl)ethanol; bromide:

Compound NameStructureUnique Features
3-AminoquinolineContains a quinoline ring with an amino groupKnown for antimalarial properties
4-PyridoneA heterocyclic compound with a pyridine ringExhibits keto-enol tautomerism
2-MethylpyridineA methyl-substituted pyridineUsed as a solvent and reagent

The uniqueness of 2-(3,5,7-Triaza-1-azoniatricyclo[3.3.1.13,7]decan-1-yl)ethanol; bromide lies in its tricyclic structure and the presence of multiple nitrogen atoms which may enhance its reactivity and biological interactions compared to these similar compounds.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

264.05857 g/mol

Monoisotopic Mass

264.05857 g/mol

Heavy Atom Count

14

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1. McLaughlin, Mark; Hazlehurst, Lori; Jain, Priyesh; Emmons, Michael F.; Gebhard, Anthony W.; Nair, Rajesh R. Preparation of peptides as integrin interaction inhibitors for the treatment of cancer.  PCT Int. Appl. (2013), WO 2013170066 A1 20131114.

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